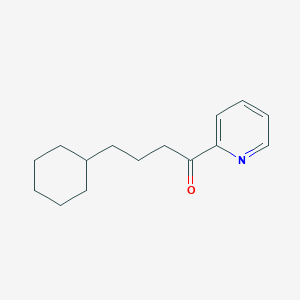

(3-Cyclohexyl)propyl 2-pyridyl ketone

Description

Significance in Advanced Organic Synthesis Methodologies

The pyridine (B92270) skeleton is a cornerstone in pharmaceuticals and functional materials due to its characteristic solubility, basicity, and ability to form hydrogen bonds nih.gov. The synthesis of functionalized pyridines is a field of intense research, with modern methods focusing on direct and selective C-H bond functionalization to build molecular complexity efficiently researchgate.netnih.gov. Methodologies such as transition metal-catalyzed cross-coupling and photocatalytic reactions have become powerful tools for creating substituted pyridines researchgate.netnih.gov.

The synthesis of pyridyl ketones, such as 2-acetylpyridine (B122185), can be achieved through methods like the acylation of 2-bromopyridine via a Grignard reagent wikipedia.org. It is plausible that similar strategies, or more advanced one-pot multicomponent reactions, could be employed for the construction of (3-Cyclohexyl)propyl 2-pyridyl ketone bcrcp.ac.in. The presence of the cyclohexyl group, a common moiety in medicinal chemistry and materials science, makes this compound an interesting, albeit underexplored, building block azjm.orggoogle.com. The cyclohexane (B81311) unit itself can be synthesized via methods like the hydrogenation of benzene or through Diels-Alder reactions followed by hydrogenation wikipedia.orggoogle.com. The specific arrangement of functional groups on a cyclohexane ring is crucial in determining the reactivity and properties of its derivatives worldofmolecules.com.

Position within the Broader Class of Pyridyl Ketones and Cyclohexane Derivatives

(3-Cyclohexyl)propyl 2-pyridyl ketone belongs to two major classes of organic compounds: pyridyl ketones and cyclohexane derivatives.

Pyridyl Ketones: This class of compounds is characterized by a pyridine ring attached to a carbonyl group. The electron-deficient nature of the pyridine ring influences the reactivity of the ketone. 2-Acylpyridines, like the title compound, are used as flavoring agents and are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules guidechem.comnih.govpipzine-chem.com. Their chemical versatility allows for further functionalization of either the pyridine ring or the ketone moiety.

Cyclohexane Derivatives: The cyclohexane ring is a saturated, non-polar carbocycle that typically exists in a stable chair conformation wikipedia.orgworldofmolecules.com. It is a prevalent structural motif in biologically active molecules and is used as a raw material for the industrial production of polymers like nylon wikipedia.org. Substituted cyclohexanes are key intermediates in organic synthesis, with their reactivity often dictated by the stereochemical arrangement (axial vs. equatorial) of the substituents worldofmolecules.comresearchgate.net. The (3-cyclohexyl)propyl group in the title compound provides a flexible, lipophilic spacer that can influence the molecule's physical properties and steric profile.

Below is a table summarizing the key characteristics of these parent classes.

| Feature | Pyridyl Ketones | Cyclohexane Derivatives |

| Core Structure | Pyridine ring bonded to a carbonyl group | Saturated six-membered carbocyclic ring |

| Key Properties | Electron-deficient aromatic system, basic nitrogen atom, reactive carbonyl group | Non-polar, conformational flexibility (chair/boat), stereoisomerism |

| Common Reactions | C-H functionalization, N-alkylation, nucleophilic addition to carbonyl | Substitution, elimination, oxidation |

| Primary Uses | Synthetic intermediates, ligands, flavoring agents | Pharmaceutical scaffolds, polymer precursors, solvents |

Overview of Ligand Design Principles for Pyridyl Ketone Scaffolds

Pyridyl ketones are highly versatile ligands in coordination chemistry. The 2-pyridyl ketone scaffold typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, forming a stable five-membered chelate ring.

Research on related compounds, such as di-2-pyridyl ketone (dpk), has shown that the coordinated carbonyl group can become activated towards nucleophilic attack. For instance, in the presence of water or alcohols, the ketone can be transformed in-situ into its gem-diol or hemiketal form, respectively reading.ac.ukmdpi.com. This reactivity allows for the creation of complex, often polynuclear, coordination clusters with intricate bridging modes mdpi.com. The resulting metal complexes have shown promise as catalysts for important organic transformations like Suzuki cross-coupling and Heck reactions researchgate.netnih.govacs.org.

In the case of (3-Cyclohexyl)propyl 2-pyridyl ketone, the fundamental N,O-bidentate chelation is expected to be the primary coordination mode. The bulky and flexible cyclohexylpropyl chain would act as a "pendant arm" that could influence the solubility, stability, and steric environment of the resulting metal complex. This can be a valuable tool in catalyst design, where tuning the steric bulk around a metal center can enhance selectivity nih.gov. The principles of ligand design using pyridyl ketones are summarized in the table below.

| Principle | Description | Relevance to (3-Cyclohexyl)propyl 2-pyridyl ketone |

| Chelation | The pyridyl nitrogen and carbonyl oxygen form a stable 5-membered chelate ring with a metal ion. | The core coordinating unit of the molecule. |

| In-situ Reactivity | The coordinated carbonyl group can react with nucleophiles (e.g., water, alcohols) to form new ligands. | Potential for forming more complex structures upon coordination. |

| Steric Tuning | The substituents on the pyridine ring or the ketone's alpha-carbon can be modified to control the steric environment around the metal center. | The cyclohexylpropyl group provides significant steric bulk, which can influence catalytic selectivity and complex stability. |

| Electronic Tuning | Substituents on the pyridine ring can alter its electron-donating ability, affecting the properties of the metal complex. | The alkyl chain is an electron-donating group, which can influence the electronic properties of the pyridine-metal bond. |

Current Research Trajectories and Future Directions in Chemical Applications

While direct research on (3-Cyclohexyl)propyl 2-pyridyl ketone is not prominent, the trajectories of related fields suggest promising avenues for its application.

Homogeneous Catalysis: Building on the catalytic activity of other pyridyl ketone-metal complexes, complexes of (3-Cyclohexyl)propyl 2-pyridyl ketone could be investigated as catalysts for cross-coupling, oxidation, or polymerization reactions. The bulky cyclohexyl group could impart unique selectivity in these processes.

Medicinal Chemistry: The pyridine ring is a well-established pharmacophore, and cyclohexane derivatives are frequently used to enhance lipophilicity and modulate the pharmacological profiles of drug candidates nih.govazjm.org. Therefore, this compound could serve as a scaffold for the synthesis of new potential therapeutic agents.

Materials Science: Pyridine-containing molecules are used in the development of functional materials, including coordination polymers and metal-organic frameworks (MOFs) bcrcp.ac.in. The specific steric and electronic properties conferred by the cyclohexylpropyl group could lead to materials with novel structural and functional characteristics.

Future research would first require the development of an efficient and scalable synthesis for (3-Cyclohexyl)propyl 2-pyridyl ketone. Subsequent exploration of its coordination chemistry with various transition metals would be a critical step in unlocking its potential in catalysis and materials science. Finally, its derivatization and evaluation in biological systems could open doors to new applications in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-1-pyridin-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15(14-10-4-5-12-16-14)11-6-9-13-7-2-1-3-8-13/h4-5,10,12-13H,1-3,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFVGWJNWNMDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641991 | |

| Record name | 4-Cyclohexyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-62-9 | |

| Record name | 4-Cyclohexyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Cyclohexyl Propyl 2 Pyridyl Ketone and Its Derivatives

Established Synthetic Pathways

Traditional synthetic routes to (3-Cyclohexyl)propyl 2-pyridyl ketone and similar structures rely on well-documented reactions that are foundational to organic chemistry. These methods are prized for their reliability and predictability.

Direct C-C Bond Formation Approaches

The construction of the key carbon-carbon bond between the propyl chain and the pyridine (B92270) ring is a critical step in the synthesis of the target ketone. Organometallic reagents are central to this approach.

Grignard Reagents: The addition of an organomagnesium halide (Grignard reagent) to a suitable electrophile is a classic method for ketone synthesis. organic-chemistry.org For the target molecule, this would involve the reaction of a (3-cyclohexyl)propylmagnesium halide with a 2-substituted pyridine derivative. A common route is the reaction with a nitrile, such as 2-cyanopyridine. The Grignard reagent attacks the nitrile carbon, forming an imine salt intermediate, which is then hydrolyzed to yield the ketone. libretexts.org Alternatively, S-(2-pyridyl) thioates can react rapidly with Grignard reagents to produce the corresponding ketones in excellent yields. acs.orgresearchgate.net

Organolithium Reagents: Organolithium compounds are highly reactive nucleophiles that can also be used to form ketones. wikipedia.org One of the most direct methods involves the addition of two equivalents of an organolithium reagent to a carboxylic acid. masterorganicchemistry.com In this context, (3-cyclohexyl)propyllithium would be added to 2-picolinic acid. The first equivalent of the organolithium acts as a base, deprotonating the carboxylic acid, while the second equivalent adds to the carbonyl carbon of the resulting lithium carboxylate. This forms a stable dianionic intermediate that collapses to the ketone upon acidic workup. masterorganicchemistry.com This method is often preferred over Grignard reactions for its directness with carboxylic acids. researchgate.netmasterorganicchemistry.com

Table 1: Comparison of Organometallic Reagents for C-C Bond Formation

| Reagent Type | Typical Pyridine Substrate | Key Intermediate | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reagent (R-MgX) | 2-Cyanopyridine or 2-Pyridyl Thioester | Imine Salt or Thioester Adduct | Good yields, readily available starting materials. acs.org | Less reactive towards carboxylic acids directly. masterorganicchemistry.com |

| Organolithium Reagent (R-Li) | 2-Picolinic Acid | Dilithio Adduct (Tetrahedral Intermediate) | Direct conversion from carboxylic acids, high reactivity. masterorganicchemistry.comresearchgate.net | Requires stoichiometric amounts (at least two equivalents). stackexchange.com |

Functional Group Interconversions from Precursors (e.g., Carboxylic Acids)

This strategy involves synthesizing a precursor molecule and then converting one of its functional groups into the desired ketone. Carboxylic acids and their derivatives are common starting points.

A prevalent method begins with a carboxylic acid, such as cyclohexanecarboxylic acid, which is first converted to a more reactive derivative like an acid chloride or an ester. google.com For instance, 2-picolinic acid can be activated by converting it into an N-methoxy-N-methylamide, commonly known as a Weinreb amide. This amide then reacts cleanly with a (3-cyclohexyl)propyl Grignard or organolithium reagent to afford (3-Cyclohexyl)propyl 2-pyridyl ketone. The chelated intermediate formed during the reaction is stable and prevents the common problem of over-addition that can occur with more reactive substrates like acid chlorides, thus stopping the reaction at the ketone stage.

Another approach involves the manganese-catalyzed oxidation of carboxylic acids, which can lead to the formation of lactones or, under specific conditions, keto acids that could serve as precursors. acs.org While not a direct conversion, this highlights the versatility of carboxylic acids as starting materials for complex molecular architectures. A photoredox and nickel-catalyzed method has also been developed for the direct coupling of carboxylic acids with organohalides to form ketones, representing a modern take on functional group interconversion. nih.gov

Exploration of Novel and Sustainable Synthetic Methodologies

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include metal-catalyzed cross-couplings and various forms of catalysis that reduce waste and energy consumption.

Metal-Catalyzed Coupling Reactions in Pyridyl Ketone Synthesis

Transition metal catalysis has revolutionized the formation of C-C bonds. Palladium, nickel, and copper catalysts are particularly effective for synthesizing ketones, including pyridyl ketones.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura coupling is a powerful tool for this purpose. A reaction between a pyridylboronic acid and an organohalide, or vice-versa, can be used. acs.org A more direct ketone synthesis involves the palladium-catalyzed coupling of 2-pyridyl esters with organoboron compounds. organic-chemistry.org In this reaction, the nitrogen atom of the pyridyl group coordinates to the palladium catalyst, facilitating the reaction which proceeds through an acylpalladium intermediate. organic-chemistry.org Carbonylative Suzuki reactions, which incorporate a molecule of carbon monoxide, can also produce diaryl or aryl-alkyl ketones. mdpi.com

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium. A notable method involves the coupling of N-alkyl pyridinium (B92312) salts with activated carboxylic acids (such as in-situ formed fluorides or 2-pyridyl esters) under reducing conditions. nih.gov This cross-electrophile coupling has a broad scope and can be used to synthesize complex ketones from readily available amines and carboxylic acids. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are effective in coupling reactions. An efficient copper-catalyzed method involves the reaction of methyl ketones with pyridin-2-amines to form N-(2-pyridyl)-α-ketoamides, showcasing copper's ability to facilitate C-N and C=O bond formation. researchgate.net More directly, copper(I) cyanide can catalyze the coupling of S-(2-pyridyl) thioesters with Grignard reagents to furnish ketones in high yields. acs.org

Table 2: Overview of Metal-Catalyzed Syntheses of Pyridyl Ketones

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura Coupling | 2-Pyridyl esters and organoboron compounds | Mild conditions, good functional group tolerance, nitrogen coordination is key. | organic-chemistry.org |

| Nickel (Ni) | Cross-Electrophile Coupling | N-alkyl pyridinium salts and activated carboxylic acids | Utilizes abundant starting materials, broad substrate scope. | nih.gov |

| Copper (Cu) | Coupling of Thioesters | S-(2-pyridyl) thioesters and Grignard reagents | Efficient, high yields for ketone synthesis. | acs.org |

Organocatalytic and Biocatalytic Routes

Moving away from metal-based catalysts, organocatalysis and biocatalysis represent the forefront of green chemistry, offering high selectivity under mild conditions.

Organocatalysis: This field uses small, metal-free organic molecules to catalyze reactions. For pyridine functionalization, a photochemical method using a dithiophosphoric acid catalyst enables the coupling of pyridinyl radicals with allylic radicals. acs.org Another approach involves the reductive coupling of aldehydes with alkenes, mediated by an in-situ generated pyridine-boryl radical. nih.gov While these methods may not directly yield the target ketone, they demonstrate the potential of organocatalysis to create complex C-C bonds in pyridine-containing molecules with high regioselectivity. nih.gov

Biocatalysis: The use of enzymes offers unparalleled selectivity and sustainability. psu.edunih.gov Enzymes such as thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) can catalyze the formation of α-hydroxy ketones from simple aldehydes. nih.gov Hydrolases, particularly lipases, can be used for the kinetic resolution of racemic α-hydroxy ketones. nih.gov Furthermore, dehydrogenases and reductases are employed in the enantioselective reduction of ketones to produce chiral alcohols, which are valuable pharmaceutical intermediates. georgiasouthern.edu These biocatalytic strategies could be applied to produce chiral derivatives of (3-Cyclohexyl)propyl 2-pyridyl ketone or its precursors, offering access to enantiomerically pure compounds.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, significantly improve efficiency by saving time, reagents, and reducing waste. rsc.org

The synthesis of polysubstituted pyridines can be achieved through a one-pot, three-component cyclocondensation, modifying the traditional Bohlmann-Rahtz reaction. core.ac.uk This involves the reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk For the synthesis of (3-Cyclohexyl)propyl 2-pyridyl ketone, a hypothetical one-pot sequence could involve the in situ formation of (3-cyclohexyl)propyllithium from the corresponding halide, followed by the immediate addition of 2-picolinic acid to the same reaction vessel. This would circumvent the need to isolate the highly reactive organolithium reagent, streamlining the process. Such multi-component reaction strategies are increasingly being developed for the efficient construction of complex heterocyclic molecules. whiterose.ac.uk

Stereoselective Synthesis of Enantiopure (3-Cyclohexyl)propyl 2-pyridyl ketone Derivatives

The generation of enantiomerically pure pharmaceuticals and agrochemicals is a cornerstone of modern chemical synthesis, driven by the often-differing biological activities of stereoisomers. For derivatives of (3-Cyclohexyl)propyl 2-pyridyl ketone, the presence of one or more chiral centers necessitates synthetic strategies that can control the three-dimensional arrangement of atoms with high fidelity. Stereoselective synthesis in this context can be broadly categorized into two main approaches: the direct asymmetric construction of chiral centers on a prochiral substrate and the use of diastereoselective transformations where a pre-existing stereocenter directs the formation of a new one.

Asymmetric Construction of Chiral Centers

The asymmetric construction of a chiral center de novo is a powerful strategy that transforms a prochiral molecule into a chiral, enantiomerically enriched product. For ketones like (3-Cyclohexyl)propyl 2-pyridyl ketone, the primary chiral center of interest could be located on the propyl chain, particularly at the α- or β-positions relative to the carbonyl group. Key methodologies include asymmetric catalysis, enantioselective protonation, and biocatalytic reductions.

One prominent strategy is the asymmetric conjugate addition to an α,β-unsaturated precursor. For instance, a 2-pyridyl α,β-unsaturated ketone could react with a cyclohexyl-containing nucleophile in the presence of a chiral catalyst. The catalyst, often a metal complex with a chiral ligand, creates a chiral environment that forces the nucleophile to add to one specific face of the double bond, thereby establishing a stereocenter with high enantioselectivity. nih.gov This approach is foundational for creating chiral γ-amino ketones and can be adapted for the synthesis of other γ-substituted ketones. nih.gov

Another effective method is the enantioselective protonation of a prochiral enolate. researchgate.net In this scenario, a ketone precursor to the target molecule is deprotonated using a strong base to form a planar enolate. This achiral intermediate is then treated with a chiral proton source, which selectively protonates one of the two enantiotopic faces of the enolate, resulting in an optically active ketone. researchgate.net The success of this method hinges on the ability of the chiral proton donor to effectively differentiate between the two faces.

Biocatalysis offers a green and highly selective alternative. Baker's yeast-mediated asymmetric reduction of α,β-unsaturated ketones (enones) bearing a pyridyl ring has been shown to produce optically active α-substituted ketones with excellent stereoselectivity. scribd.com This method leverages enzymes to control the stereochemical outcome of the reduction of a carbon-carbon double bond, which can install a chiral center at the β-position to the ketone. scribd.com The position of the nitrogen atom in the pyridyl ring and the steric bulk of substituents are crucial factors that govern the stereoselectivity of the reaction. scribd.com

| Methodology | Substrate Type | Key Reagent/Catalyst | Position of New Chiral Center | Reported Selectivity |

|---|---|---|---|---|

| Asymmetric Conjugate Addition | α,β-Unsaturated Ketone | Chiral Phase-Transfer Catalyst | γ to Carbonyl | High Enantioselectivity nih.gov |

| Enantioselective Protonation | Prochiral Enolate | Chiral Proton Source (e.g., 2-sulfinyl alcohols) | α to Carbonyl | Excellent Enantioselectivities (89–99%) researchgate.net |

| Biocatalytic Reduction | α,β-Unsaturated Ketone | Baker's Yeast | β to Carbonyl | Excellent Stereoselectivity scribd.com |

Diastereoselective Transformations

Diastereoselective transformations are employed when a stereocenter is already present in the molecule. This existing chiral center influences the formation of a new stereocenter, leading to the preferential formation of one diastereomer over others. This can be achieved through substrate control, auxiliary control, or reagent control.

A prominent example of an auxiliary-controlled approach is the diastereoselective reduction of chiral N-p-toluenesulfinyl ketimines. researchgate.net In this method, the prochiral pyridyl ketone is first condensed with an enantiopure sulfinamide (e.g., (R)- or (S)-p-toluenesulfinamide) to form a chiral N-sulfinyl ketimine. The sulfinyl group then acts as a chiral auxiliary, directing a subsequent hydride reduction to one of the two diastereotopic faces of the C=N bond. This process generates a chiral amine with high diastereomeric excess. Subsequent hydrolysis of the sulfinyl group would yield an enantiopure primary amine, which can be a valuable derivative in its own right or a precursor for further transformations. The choice of hydride reagent is critical for achieving high diastereoselectivity. researchgate.net

| Substrate (Ketone Precursor) | Hydride Reagent | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| 2-Acetylpyridine (B122185) | NaBH4 | 84% | researchgate.net |

| 2-Acetylpyridine | L-Selectride® | 94% | researchgate.net |

| 2-Propionylpyridine | NaBH4 | 88% | researchgate.net |

| 2-Propionylpyridine | L-Selectride® | 92% | researchgate.net |

Substrate-controlled diastereoselectivity would apply if, for instance, the cyclohexyl ring in a (3-Cyclohexyl)propyl 2-pyridyl ketone precursor already contained a chiral center. This existing center could sterically hinder one face of a nearby reactive site (e.g., a double bond or a carbonyl group), directing an incoming reagent to the opposite, less hindered face. For example, the reduction of a ketone that has a chiral center at the α- or β-position often proceeds with moderate to high diastereoselectivity, depending on the steric and electronic nature of the substituents and the reducing agent used, a principle known as Cram's rule or its subsequent refinements.

Reagent-controlled diastereoselection involves using a chiral reagent to distinguish between diastereotopic faces or groups in an achiral substrate that already contains a chiral center elsewhere. While less common than substrate or auxiliary control for this specific class of compounds, it remains a viable strategy in the broader context of stereoselective synthesis.

Reaction Mechanisms and Organic Transformations Involving 3 Cyclohexyl Propyl 2 Pyridyl Ketone

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized nature of the carbonyl group (C=O), with its electrophilic carbon atom, makes it a prime target for nucleophiles. wikipedia.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized center. masterorganicchemistry.comyoutube.com The general mechanism proceeds in two steps: nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. masterorganicchemistry.com

In aqueous environments, aldehydes and ketones can exist in a reversible equilibrium with their corresponding hydrates, known as geminal-diols (gem-diols), where two hydroxyl groups are attached to the same carbon. libretexts.orgwikipedia.org For most simple ketones, this equilibrium heavily favors the ketone form. wikipedia.org However, the stability of the gem-diol can be significantly influenced by electronic factors.

A noteworthy characteristic of 2-acylpyridines, such as (3-Cyclohexyl)propyl 2-pyridyl ketone, is the ability of the pyridyl nitrogen to act as a coordination site for metal ions. This coordination can facilitate the hydration of the adjacent carbonyl group. For instance, studies on di-2-pyridyl ketone have shown that it can be readily incorporated into transition metal complexes as its gem-diol form. rsc.org The coordination of the metal to the pyridyl nitrogen and the gem-diolate oxygen atoms stabilizes the otherwise less favorable hydrated structure. This suggests that in the presence of suitable metal ions, (3-Cyclohexyl)propyl 2-pyridyl ketone can form stable gem-diol structures.

Similarly, the reaction with alcohols leads to the formation of hemiacetals. This acid-catalyzed nucleophilic addition involves the attack of an alcohol molecule on the carbonyl carbon. libretexts.org While often unstable, the resulting hemiacetal, which possesses both an alcohol and an ether group on the same carbon, is an important intermediate in the formation of acetals. libretexts.org

Table 1: Factors Influencing Gem-Diol Stability

| Factor | Influence on Carbonyl | Gem-Diol Stability | Example | Citation |

| Electron-Withdrawing Groups | Destabilize carbonyl (increase electrophilicity) | Favored | Chloral Hydrate (B1144303) | wikipedia.org |

| Electron-Donating Groups | Stabilize carbonyl (decrease electrophilicity) | Disfavored | Acetone | libretexts.orgwikipedia.org |

| Metal Coordination (2-pyridyl ketones) | Stabilization via chelation | Favored | Di-2-pyridyl ketone complexes | rsc.org |

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles due to their highly polarized carbon-metal bonds. pearson.comlibretexts.org They readily attack the electrophilic carbonyl carbon of ketones to produce tertiary alcohols after an acidic workup. libretexts.orgchadsprep.com The reaction of (3-Cyclohexyl)propyl 2-pyridyl ketone with a Grignard reagent, for example, would involve the nucleophilic addition of the Grignard's carbanionic component to the ketone, followed by protonation of the intermediate magnesium alkoxide to yield a tertiary alcohol.

A potential complication arises from the presence of the pyridine (B92270) ring. Hard nucleophiles, including organometallics, can attack the electron-deficient pyridine ring, typically at the C2 or C6 positions. quimicaorganica.org However, in the case of 2-acylpyridines, the primary site of attack for Grignard reagents is the highly electrophilic carbonyl carbon, leading to the formation of the corresponding alcohol. This reactivity pattern is exploited in the synthesis of ketones from S-(2-pyridyl) thioates and Grignard reagents, where the intermediate ketone does not readily react further with the Grignard reagent under controlled conditions. acs.org

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a resonance-stabilized intermediate called an enolate. idc-online.comsketchy.com For (3-Cyclohexyl)propyl 2-pyridyl ketone, the α-hydrogens are on the methylene (B1212753) group (-CH2-) of the propyl chain. The resulting enolate is a powerful nucleophile at the α-carbon and can react with various electrophiles, such as alkyl halides, in a class of reactions known as α-alkylation. msu.eduubc.ca

Alternatively, ketones can react with secondary amines (R₂NH) under acid catalysis to form enamines. wikipedia.orglibretexts.org Enamines are neutral, highly reactive analogs of enolates and are excellent carbon nucleophiles. wikipedia.orgmasterorganicchemistry.com The Stork enamine synthesis uses this reactivity for the alkylation or acylation of ketones at the α-position. libretexts.org The process involves three main steps:

Formation of the enamine from (3-Cyclohexyl)propyl 2-pyridyl ketone and a secondary amine.

Nucleophilic attack of the enamine on an electrophile (e.g., an alkyl halide).

Hydrolysis of the resulting iminium salt to regenerate the carbonyl group, yielding the α-substituted ketone. libretexts.org

Table 2: Comparison of Enolates and Enamines

| Feature | Enolate | Enamine |

| Formation | Reaction of a ketone with a base | Reaction of a ketone with a secondary amine |

| Charge | Anionic | Neutral |

| Reactivity | Strong nucleophile | Good nucleophile, less prone to overreaction |

| Key Reaction | Direct alkylation/acylation | Stork enamine alkylation/acylation |

Oxidative and Reductive Transformations of the Ketone Moiety

The ketone functional group can undergo both oxidation and reduction. The oxidation of (3-Cyclohexyl)propyl 2-pyridyl ketone is challenging without cleaving carbon-carbon bonds. A common ketone oxidation is the Baeyer-Villiger oxidation, which uses a peroxyacid to convert a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. ucsb.edu

Reduction of the ketone moiety is a more common transformation. The carbonyl group can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Catalytic hydrogenation is another powerful method. asianpubs.org Using catalysts such as platinum(IV) oxide (PtO₂), often under acidic conditions, can reduce the ketone to an alcohol. asianpubs.orgresearchgate.net However, a significant consideration for this substrate is the potential for the simultaneous reduction of the pyridine ring. The hydrogenation of pyridines to piperidines is a well-established, though often challenging, reaction that typically requires specific catalysts (e.g., PtO₂, Rh/C) and sometimes harsh conditions like high pressure and temperature. asianpubs.orgresearchgate.net Selective reduction of the ketone without affecting the pyridine ring, or complete reduction of both functionalities, can be achieved by carefully choosing the catalyst and reaction conditions. nih.gov

Functionalization and Derivatization of the Pyridyl Ring

Direct functionalization of the pyridine ring presents a distinct set of chemical challenges due to its inherent electronic properties. researchgate.netrsc.org

Pyridine is an electron-deficient aromatic heterocycle, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org The ring nitrogen acts as a strong electron-withdrawing group through both inductive and resonance effects, deactivating the ring. Furthermore, under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridyl nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring to a great extent, making direct electrophilic substitution nearly impossible. wikipedia.orgyoutube.com

To overcome this low reactivity, a common strategy is to first convert the pyridine to its corresponding N-oxide by treating it with an oxidizing agent like hydrogen peroxide. wikipedia.org The N-oxide is significantly more reactive towards EAS for two reasons:

The oxygen atom can donate electron density back into the ring via resonance, activating it.

It directs incoming electrophiles primarily to the C4 (para) and C2/C6 (ortho) positions. rsc.org

After the substitution reaction is performed on the N-oxide, the oxygen atom can be removed by a reducing agent, such as PCl₃ or triphenylphosphine, to restore the substituted pyridine ring. youtube.com This N-oxide route provides an effective, albeit indirect, method for achieving electrophilic substitution on the pyridyl ring of (3-Cyclohexyl)propyl 2-pyridyl ketone.

Transition Metal-Catalyzed Functionalization of Pyridine

The pyridine ring, being an electron-deficient heterocycle, presents a unique substrate for transition metal-catalyzed reactions. The nitrogen atom's lone pair can coordinate to the metal center, which can be both an activating and deactivating feature depending on the reaction conditions. acs.orgnih.gov In the context of (3-Cyclohexyl)propyl 2-pyridyl ketone, the 2-acyl group acts as a powerful directing group, facilitating functionalization at specific positions on the pyridine ring, most notably at the C6 position due to chelation assistance.

A significant class of reactions for modifying the pyridine ring is C-H bond functionalization. nih.govrsc.org This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering an atom-economical route to novel derivatives. For 2-acylpyridines, rhodium and palladium catalysts are frequently employed.

Rhodium-Catalyzed C-H Alkylation:

Rhodium catalysts have demonstrated efficacy in the C-H alkylation of 2-acylpyridines. acs.orgnih.govnih.govmdpi.com For instance, in a reaction analogous to what (3-Cyclohexyl)propyl 2-pyridyl ketone might undergo, a rhodium(I) catalyst can facilitate the alkylation at the C6 position of a 2-pyridone (a related pyridine derivative) using alkyl carboxylic acids or anhydrides. acs.org The mechanism is believed to involve a chelation-assisted C-H activation where the carbonyl oxygen and the pyridine nitrogen coordinate to the rhodium center, forming a stable five-membered rhodacycle. This intermediate then reacts with the alkylating agent.

A plausible mechanistic pathway for the C-H alkylation of (3-Cyclohexyl)propyl 2-pyridyl ketone is as follows:

Coordination of the rhodium catalyst to the pyridine nitrogen and the carbonyl oxygen.

Oxidative addition of the catalyst into the C6-H bond, forming a rhodacycle intermediate.

Reaction with an alkylating agent (e.g., an olefin or an organometallic reagent).

Reductive elimination to yield the C6-alkylated product and regenerate the active rhodium catalyst.

Palladium-Catalyzed C-H Arylation:

Palladium catalysis is a cornerstone of cross-coupling reactions, and the α-arylation of ketones is a well-established transformation. nih.govrsc.orgnih.govresearchgate.netacs.org In the case of (3-Cyclohexyl)propyl 2-pyridyl ketone, the pyridine ring itself can be the target of arylation. The use of a transient directing group can enable the palladium-catalyzed γ-C(sp³)–H arylation of the aliphatic ketone chain. nih.gov However, direct C-H arylation of the pyridine ring is also a significant transformation.

The general mechanism for the palladium-catalyzed arylation of a pyridine C-H bond involves:

Formation of an active Pd(0) species.

Oxidative addition of an aryl halide to the Pd(0) catalyst to form a Pd(II)-aryl complex.

Coordination of the pyridine substrate.

Concerted metalation-deprotonation (CMD) or a similar C-H activation step to form a palladacycle.

Reductive elimination of the arylated pyridine product, regenerating the Pd(0) catalyst.

The following table summarizes representative conditions for transition metal-catalyzed functionalization of pyridine rings in molecules analogous to (3-Cyclohexyl)propyl 2-pyridyl ketone.

| Reaction Type | Catalyst System | Coupling Partner | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Rh-catalyzed C-H Alkylation | [Rh(cod)Cl]₂ / Ligand | Alkenes, Alkyl Carboxylic Acids | Toluene, 120 °C | C6-alkylated pyridine | acs.orgnih.gov |

| Pd-catalyzed C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Halides, Arylboronic Acids | Dioxane, Base, 100 °C | C6-arylated pyridine | nih.govrsc.org |

| Pd-catalyzed Carbonylative Coupling | Pd(0) / Xantphos | Aryl Triflates, CO | Toluene, 1 atm CO | Aryl ketone at pyridine C-position | rsc.org |

Transformations Involving the Cyclohexyl Moiety

The cyclohexane (B81311) ring predominantly exists in a chair conformation to minimize angle and torsional strain. saskoer.calibretexts.org Substituents on the ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulkier groups to avoid 1,3-diaxial interactions. libretexts.orgyoutube.com In (3-Cyclohexyl)propyl 2-pyridyl ketone, the propyl-ketone-pyridine chain is a large substituent on the cyclohexane ring and will strongly prefer the equatorial position.

The chair interconversion (ring flip) is a rapid process at room temperature, but the energetic preference for the equatorial conformer means that, at any given time, the vast majority of molecules will have the side chain in this orientation. This conformational locking has implications for reactivity. For instance, if a reaction were to occur at a site on the cyclohexyl ring, the accessibility of that site would be dependent on its axial or equatorial position in the dominant conformer.

The "2-alkyl ketone effect" and "3-alkyl ketone effect" describe the preference for an alkyl group at the 2 or 3 position of a cyclohexanone (B45756) ring to adopt an axial orientation due to favorable eclipsing interactions with the carbonyl group. youtube.com While the ketone in the target molecule is not part of the ring, the conformational principles of minimizing steric hindrance are still paramount. The extended propyl chain allows for significant flexibility, but the bulky cyclohexyl group will orient itself to minimize steric clashes with the rest of the molecule.

While the pyridine ring is often the primary site of reactivity due to the activating effect of the nitrogen and carbonyl group, the cyclohexyl ring can also undergo transformations. These reactions typically require harsher conditions or specific catalytic systems designed for C(sp³)-H functionalization.

Catalytic Oxidation:

The oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone is an important industrial process, often catalyzed by transition metals like cobalt or titanium. researchgate.net In the context of (3-Cyclohexyl)propyl 2-pyridyl ketone, a selective oxidation of the cyclohexyl ring would be challenging due to the presence of the more reactive pyridine and ketone functionalities. However, with specifically designed catalysts, it might be possible to achieve targeted hydroxylation or ketonization of the cyclohexyl ring.

Transannular C-H Functionalization:

Recent advances in catalysis have enabled the functionalization of C-H bonds within a carbocyclic ring, known as transannular functionalization. nih.gov For instance, palladium catalysts with specialized ligands can effect the arylation of C-H bonds at the γ-position of cycloalkane carboxylic acids. nih.gov While the substrate is different, this demonstrates the potential for activating and functionalizing the seemingly inert C-H bonds of the cyclohexyl ring in (3-Cyclohexyl)propyl 2-pyridyl ketone, provided a suitable directing group and catalytic system are employed.

Fluorination:

The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule. nih.gov The synthesis of fluorinated cyclohexanes has been a subject of interest in medicinal chemistry. While direct fluorination of the cyclohexyl ring in the target molecule would be complex, it is conceivable to synthesize the molecule from a pre-fluorinated cyclohexyl precursor. For example, using a tetrafluorocyclohexyl starting material would yield a final product with modified lipophilicity and metabolic stability. nih.gov

The following table outlines potential modifications to the cyclohexyl moiety.

| Reaction Type | Potential Reagents/Catalysts | Expected Product Feature | Challenges | Reference |

|---|---|---|---|---|

| Catalytic Oxidation | Ti-Zr-Co alloys, O₂ | Hydroxylated or ketonized cyclohexyl ring | Selectivity over other functional groups | researchgate.net |

| Transannular C-H Arylation | Pd(OAc)₂, Pyridone Ligands, Aryl Halide | Arylated cyclohexyl ring | Requires a directing group and specific ligand | nih.gov |

| Synthesis from Fluorinated Precursor | All-cis-tetrafluorocyclohexyl starting material | Fluorinated cyclohexyl moiety in the final product | Multi-step synthesis required | nih.gov |

Coordination Chemistry of 3 Cyclohexyl Propyl 2 Pyridyl Ketone As a Ligand

Binding Modes and Chelation Behavior

The arrangement of donor atoms in (3-Cyclohexyl)propyl 2-pyridyl ketone allows for several distinct binding modes, making it a versatile component in the design of metal-organic complexes.

The most common binding mode for pyridyl ketone ligands involves chelation through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. In the case of (3-Cyclohexyl)propyl 2-pyridyl ketone, this N,O-bidentate coordination results in the formation of a stable five-membered chelate ring with a metal center. This mode of coordination is well-documented for analogous pyridyl ketone ligands, which are known to form stable mononuclear complexes by bonding through both the nitrogen and oxygen atoms. nih.gov The presence of the bulky cyclohexylpropyl group can influence the steric environment around the metal center, potentially affecting the geometry and stability of the resulting complex.

Pyridyl ketones, particularly when coordinated to a metal ion, can undergo nucleophilic addition at the carbonyl carbon. nih.gov In the presence of water or alcohols, (3-Cyclohexyl)propyl 2-pyridyl ketone can be transformed into its hydrate (B1144303) (gem-diol) or hemiacetal/hemiketal forms, respectively. nih.govwikipedia.orglibretexts.org This reaction involves the conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon, which significantly alters the ligand's structure and coordination properties. rsc.org

For instance, the reaction of a coordinated pyridyl ketone with an alcohol (ROH) leads to the formation of a coordinated hemiketal. This process has been observed in palladium(II) complexes of di-2-pyridyl ketone, where the addition of ethanol (B145695) occurs in situ upon complexation. nih.gov The resulting ligand coordinates to the metal center through the pyridyl nitrogen and the newly formed hydroxyl group of the hemiketal, while the alkoxy group (OR) remains a key part of the ligand structure. This transformation from a ketone to a hemiketal changes the electronic and steric properties of the ligand and can impact the reactivity and stability of the metal complex. nih.govmasterorganicchemistry.com

The coordination behavior of (3-Cyclohexyl)propyl 2-pyridyl ketone is also dependent on the pH of the medium, which dictates its protonation state. reddit.com

Protonated Form : In acidic conditions, the pyridyl nitrogen can be protonated. Protonation of the nitrogen atom reduces its ability to act as a Lewis base, thereby weakening or preventing its coordination to a metal ion. Furthermore, protonation of the carbonyl oxygen can occur, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Neutral Form : As described in section 4.1.1, the neutral ligand typically acts as an N,O-bidentate donor.

Complexation with Transition Metal Ions

The ability of (3-Cyclohexyl)propyl 2-pyridyl ketone to adopt various forms allows it to form stable complexes with a wide range of transition metals. The synthesis and characterization of these complexes provide insight into the ligand's reactivity upon coordination.

Metal complexes of (3-Cyclohexyl)propyl 2-pyridyl ketone can be synthesized through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, reacting the ligand with palladium(II) chloride or nickel(II) acetate (B1210297) would be a common method for preparing the corresponding metal complexes. nih.govresearchgate.net The resulting complexes can be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques.

Table 1: Expected Spectroscopic Data for a Metal Complex of (3-Cyclohexyl)propyl 2-pyridyl ketone

| Technique | Expected Observation for Free Ligand | Expected Observation for Metal Complex | Inference |

|---|---|---|---|

| FT-IR Spectroscopy | Strong C=O stretch around 1660-1680 cm⁻¹ | Shift of C=O stretch to lower frequency (e.g., 1630-1650 cm⁻¹) | Coordination of the carbonyl oxygen to the metal center weakens the C=O bond. nih.gov |

| ¹H NMR Spectroscopy | Pyridyl proton signals at specific chemical shifts | Downfield shift of pyridyl proton signals, especially the proton ortho to the nitrogen | Deshielding of protons upon coordination of the pyridyl nitrogen to the electron-withdrawing metal center. nih.gov |

| UV-Vis Spectroscopy | π→π* and n→π* transitions | Shifts in transition energies and potential appearance of new charge-transfer bands | Alteration of electronic energy levels upon ligand-to-metal coordination. nih.gov |

| X-ray Crystallography | Not applicable | Provides precise bond lengths (e.g., M-N, M-O), bond angles, and overall molecular geometry | Confirms the N,O-bidentate coordination mode and reveals the coordination geometry (e.g., square planar, octahedral). nih.govrsc.org |

This table presents hypothetical data based on known results for similar pyridyl ketone complexes.

Structural characterization by single-crystal X-ray diffraction is the definitive method to determine the precise coordination environment of the metal ion. For analogous complexes, such as those of di-2-pyridyl ketone, structures have been confirmed as square planar for Pd(II) and octahedral for other metals, often incorporating additional ligands or solvent molecules. nih.govmdpi.com

Coordination to a transition metal ion can significantly activate the (3-Cyclohexyl)propyl 2-pyridyl ketone ligand, altering its intrinsic reactivity. The metal center acts as a Lewis acid, withdrawing electron density from the ligand. This electronic effect makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles. acs.org

A prime example of this activation is the facilitated formation of hemiacetals or hydrates upon complexation. rsc.org Studies on di-2-pyridyl ketone have shown that its coordination to a Pd(II) center promotes the in situ addition of ethanol to the carbonyl group, forming a stable hemiketal complex. nih.gov This type of reaction is less favorable for the free, uncoordinated ketone, indicating that the metal ion plays a crucial role in activating the carbonyl group. This enhanced reactivity opens pathways for further functionalization of the ligand within the coordination sphere of the metal, allowing for the synthesis of more complex and potentially catalytic species.

Diverse Geometries and Nuclearities in Metal Complexes

The ability of pyridyl ketones to act as chelating ligands through various coordination modes leads to a wide array of geometries and nuclearities in their metal complexes. The (3-Cyclohexyl)propyl 2-pyridyl ketone ligand is anticipated to behave similarly to its analogue, di-2-pyridyl ketone (dpk), which is known to form mononuclear, dinuclear, and polynuclear or cluster complexes. sinodoschemistry.comnih.gov

The specific coordination mode adopted by the ligand is a critical factor. When acting as a bidentate N,N-donor through the two pyridyl nitrogens (in the case of dpk) or as an N,O-donor (in the case of (3-Cyclohexyl)propyl 2-pyridyl ketone), it typically forms mononuclear complexes. nih.gov However, if the carbonyl oxygen atom participates in bonding, often after undergoing nucleophilic addition of solvent molecules like water or alcohols, polynuclear or cluster complexes can be expected. nih.gov

The resulting geometries are diverse and depend on the metal center, its preferred coordination number, and the steric and electronic properties of the co-ligands. For instance, palladium(II) complexes with a derivative of di-2-pyridyl ketone have been shown to adopt a square planar geometry. nih.govacs.org In contrast, f-element complexes, such as those with erbium(III), can exhibit higher coordination numbers, resulting in geometries like a distorted dodecahedron. sinodoschemistry.com The bulky and flexible (3-cyclohexyl)propyl group on the target ligand likely influences the steric environment around the metal center, potentially favoring specific geometries or limiting the formation of higher nuclearity clusters compared to less hindered analogues.

Table 1: Examples of Geometries in Complexes with Related Pyridyl Ketone Ligands

| Metal Complex | Ligand Type | Metal Ion | Geometry | Nuclearity | Reference |

| [PdCl2(dpk·EtOH)] | di-2-pyridyl ketone derivative | Pd(II) | Square Planar | Mononuclear | nih.govacs.org |

| [Er2(NCS)3{(py)2C(OMe)O}3(MeOH)] | di-2-pyridyl ketone derivative | Er(III) | Distorted Dodecahedron | Dinuclear | sinodoschemistry.com |

| (L1)Zn(Cl) (L1 is a polydentate pyridine ligand) | Pyridine-based polydentate | Zn(II) | Trigonal Bipyramidal | Mononuclear | rsc.org |

| [Co(chaa)2(py)2] (chaa = cyclohexyl acetoacetate) | Cyclohexyl acetoacetate (B1235776) + pyridine | Co(II) | Distorted Octahedral | Mononuclear | bohrium.com |

Complexation with Lanthanide and Actinide Ions

The interaction of pyridyl ketone ligands with f-block elements is an area of significant interest due to the unique properties of the resulting complexes.

Lanthanides: The coordination chemistry of di-2-pyridyl ketone with lanthanide(III) ions demonstrates the formation of both mononuclear and dinuclear complexes. For example, erbium(III) reacts with di-2-pyridyl ketone and thiocyanate (B1210189) in alcohol to form complexes where the ligand's hemiacetal derivative coordinates to the metal center. In one such mononuclear complex, [Er(NCS)3{(py)2C(OEt)(OH)}3], the Er(III) ion is nine-coordinate with a tricapped trigonal prismatic geometry. sinodoschemistry.com A dinuclear erbium complex, [Er2(NCS)3{(py)2C(OMe)O}3(MeOH)], features two eight-coordinate Er(III) centers bridged by deprotonated hydroxyl oxygen atoms, with coordination polyhedra described as distorted dodecahedra. sinodoschemistry.com It is plausible that (3-Cyclohexyl)propyl 2-pyridyl ketone could form analogous complexes with lanthanide ions, with the N,O-donor set chelating the metal ion.

Actinides: The reactivity of pyridyl ligands with organoactinide complexes can extend beyond simple coordination. Studies involving the reaction of thorium and uranium dimethyl complexes, (C5Me5)2An(CH3)2 (An = Th, U), with pyridine have shown that activation of an ortho C–H bond of the pyridine ring occurs, leading to the formation of η²-(N,C)-pyridyl complexes. researchgate.net This C-H activation is proposed to proceed via a σ-bond metathesis mechanism. researchgate.net Therefore, in addition to forming conventional coordination complexes, (3-Cyclohexyl)propyl 2-pyridyl ketone could potentially undergo similar C-H activation reactions when reacted with reactive organoactinide precursors.

Self-Assembly and Supramolecular Chemistry through Coordination

The directional nature of coordination bonds, combined with weaker intermolecular forces, allows ligands like (3-Cyclohexyl)propyl 2-pyridyl ketone to act as building blocks for complex supramolecular structures.

The bifunctional nature of pyridyl ketones makes them excellent candidates for constructing coordination polymers and high-nuclearity clusters. The pyridine nitrogen can link to one metal center while the ketone oxygen binds to another, facilitating the growth of extended networks.

Studies on related flexible dipyridyl ketone ligands with Ag(I) and Cu(I) salts have yielded a variety of one-dimensional (1D) and two-dimensional (2D) coordination polymers. otago.ac.nzotago.ac.nz The final architecture of these polymers, which can range from simple zigzag chains to intricate double helices and 2D sheets, is highly dependent on factors such as the metal-to-ligand ratio, the coordinating ability of the counter-anion, and the solvent used for crystallization. otago.ac.nzotago.ac.nz

Furthermore, pyridyl ketone derivatives, specifically oximes, have been shown to facilitate the assembly of high-nuclearity clusters. The use of di-2-pyridyl ketone oxime with nickel(II) acetate has led to the isolation of tetranuclear (Ni₄), pentanuclear (Ni₅), and heptanuclear (Ni₇) clusters, demonstrating the ligand's ability to bridge multiple metal centers and create complex magnetic cores. nih.gov Given these precedents, (3-Cyclohexyl)propyl 2-pyridyl ketone is a promising candidate for the self-assembly of novel coordination polymers and clusters, with its flexible alkyl-cyclohexyl chain potentially introducing unique structural motifs.

Table 2: Supramolecular Architectures from Related Dipyridyl Ligands

| Ligand | Metal Ion | Anion | Resulting Architecture | Reference |

| 4,4'-dipyridyl ketone | Cu(I) | PF₆⁻ | 2D Sheet | otago.ac.nz |

| 4,4'-dipyridyl ketone | Cu(I) | I⁻ | 1D Double-Chained Polymer | otago.ac.nz |

| 3,4'-dipyridyl ketone | Ag(I) | ClO₄⁻ / BF₄⁻ | 1D Chains | otago.ac.nz |

| 3,4'-dipyridyl ketone | Ag(I) | SiF₆²⁻ / SO₄²⁻ | 1D Double Helix | otago.ac.nz |

| 3,4'-dipyridyl ketone | Ag(I) | CF₃SO₃⁻ | Discrete Ag₄L₄ Square | otago.ac.nz |

Hydrogen Bonding: While the parent ligand lacks classical hydrogen bond donors, H-bonding can play a crucial role in the crystal packing of its complexes. researchgate.net These interactions often involve co-ligands like water or alcohols, or counter-anions, which can link discrete complex units into higher-dimensional supramolecular networks. rsc.orgnih.gov For example, O-H···O or N-H···Cl hydrogen bonds can create chains, sheets, or 3D frameworks, significantly stabilizing the crystal lattice. acs.orgrsc.org

Catalytic Applications of 3 Cyclohexyl Propyl 2 Pyridyl Ketone Based Metal Complexes

Metal-Catalyzed Organic Transformation

The structure of (3-Cyclohexyl)propyl 2-pyridyl ketone, featuring a pyridine (B92270) ring for metal coordination and a bulky cyclohexyl group, suggests potential for the formation of catalytically active metal complexes. However, a review of scientific literature reveals a notable absence of studies focused on the application of its metal complexes in several key areas of organic synthesis.

C-C Cross-Coupling Reactions (e.g., Heck Reaction)

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a fundamental tool in organic synthesis for the creation of substituted alkenes from unsaturated halides and alkenes. echemi.com The efficiency and selectivity of this reaction are heavily reliant on the nature of the ligands coordinated to the palladium center. Despite the prevalence of pyridyl-containing ligands in catalysis, there is currently no available research data on the use of metal complexes of (3-Cyclohexyl)propyl 2-pyridyl ketone as catalysts for the Heck reaction or other C-C cross-coupling reactions.

Hydrogenation and Dehydrogenation Catalysis

Catalytic hydrogenation and dehydrogenation are critical industrial processes for the synthesis of a wide range of chemical products, from bulk chemicals to fine pharmaceuticals. These reactions often employ transition metal complexes where the ligand architecture influences the catalytic activity and selectivity. For instance, the selective hydrogenation of aromatic ketones to cyclohexyl ketones is a valuable transformation. However, there are no published studies investigating the catalytic performance of (3-Cyclohexyl)propyl 2-pyridyl ketone-based metal complexes in either hydrogenation or dehydrogenation catalysis.

Oxidation and Reduction Catalysis

Oxidation and reduction reactions are central to organic chemistry, with a vast array of catalysts developed to facilitate these transformations. The ligand environment around a metal center can significantly impact the redox properties of the complex, making it suitable for either oxidation or reduction catalysis. A thorough search of the available literature indicates that metal complexes of (3-Cyclohexyl)propyl 2-pyridyl ketone have not been explored for their potential as catalysts in either oxidation or reduction reactions.

Electrocatalytic Applications

Electrocatalysis utilizes electrode potentials to drive chemical reactions, offering a sustainable approach to chemical synthesis and energy conversion. The design of molecular electrocatalysts often involves ligands that can stabilize different oxidation states of the metal center and facilitate electron transfer.

CO2 Reduction

The electrocatalytic reduction of carbon dioxide (CO2) into value-added chemical feedstocks is an intensely researched area aimed at mitigating greenhouse gas emissions and providing alternative fuel sources. Rhenium and palladium complexes with pyridyl-containing ligands have been investigated for this purpose. Nevertheless, there is no specific research available on the application of (3-Cyclohexyl)propyl 2-pyridyl ketone metal complexes in the electrocatalytic reduction of CO2.

Hydrogen Evolution

The production of hydrogen gas through the hydrogen evolution reaction (HER) is a key component of a potential hydrogen-based economy. Molecular catalysts, often based on transition metals with sophisticated ligand frameworks, are being developed to improve the efficiency of this process. While various metal complexes are studied for HER, there is a lack of data concerning the use of complexes containing (3-Cyclohexyl)propyl 2-pyridyl ketone as a ligand for electrocatalytic hydrogen evolution.

Catalyst Design Principles and Structure-Activity Relationships

The design of effective catalysts based on pyridyl-ketone ligands hinges on the coordination chemistry of the ligand with a metal center and the influence of its structural features on the catalytic cycle. The pyridyl nitrogen and the ketone oxygen atoms are the primary coordination sites, allowing the ligand to act in a bidentate or even tridentate fashion. nih.gov

For palladium(II) complexes of ligands similar to (3-Cyclohexyl)propyl 2-pyridyl ketone, such as di(2-pyridyl) ketone, the ligand typically coordinates to the metal center through the nitrogen atoms of the pyridyl rings. nih.govresearchgate.net The geometry of the resulting complex is often a square planar arrangement, which is a common coordination geometry for Pd(II). nih.gov

Key Design Principles:

Ligand Bite Angle and Flexibility: The geometry of the ligand, including the angle between the coordinating nitrogen atoms and the flexibility of the propyl chain in (3-Cyclohexyl)propyl 2-pyridyl ketone, would influence the stability and reactivity of the metal complex.

Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyridyl ring can modulate the electron density at the metal center. This, in turn, affects the oxidative addition and reductive elimination steps in catalytic cycles like the Heck or Suzuki cross-coupling reactions.

Steric Hindrance: The bulky cyclohexyl group in (3-Cyclohexyl)propyl 2-pyridyl ketone is a significant structural feature. This group can influence the approach of substrates to the catalytic center, potentially affecting selectivity and turnover rates. In a related context, studies on other molecules have shown that substitution with a cyclohexyl group can significantly impact biological activity and molecular interactions, suggesting a strong steric influence. nih.gov

Structure-Activity Relationships:

The relationship between the structure of pyridyl-ketone-based catalysts and their activity is a critical area of research. For palladium complexes of di(2-pyridyl) ketone, variations in the ancillary ligands (e.g., chlorides, acetates) and the solvent have been shown to impact catalytic efficacy. researchgate.net

For instance, in the Heck cross-coupling reaction using a di(2-pyridyl) ketone palladium(II) complex, high yields have been achieved under relatively mild conditions. researchgate.net The activity of these catalysts is influenced by the stability of the complex and the ease with which the active catalytic species is formed.

A study on Pd(II) complexes with various pyridine-based ligands demonstrated that the basicity of the ligand can be a factor influencing catalytic efficiency in cross-coupling reactions. nih.gov This suggests that the electronic properties of the pyridyl ring in (3-Cyclohexyl)propyl 2-pyridyl ketone would be a key determinant of the catalytic activity of its metal complexes.

The following table summarizes the performance of analogous di(2-pyridyl) ketone-palladium complexes in the Heck reaction, which can serve as a predictive model for the catalytic potential of (3-Cyclohexyl)propyl 2-pyridyl ketone complexes.

Table 1: Catalytic Activity of di(2-pyridyl) ketone-Palladium(II) Complexes in the Heck Reaction Data based on analogous systems and intended for illustrative purposes.

| Catalyst Precursor | Substrates | Reaction Conditions | Yield (%) | Reference |

| (dpk)PdCl₂ | Iodobenzene, Methyl acrylate | Mild | High | researchgate.net |

| (dpk)Pd(OAc)₂ | Iodobenzene, Methyl acrylate | Mild | High | researchgate.net |

Heterogeneous Catalysis and Immobilization Strategies

While many pyridyl-ketone metal complexes are used as homogeneous catalysts, there is a growing interest in developing heterogeneous versions to simplify catalyst recovery and reuse. Immobilization of the catalyst onto a solid support is a common strategy to achieve this.

Immobilization Strategies:

Covalent Attachment: The (3-Cyclohexyl)propyl 2-pyridyl ketone ligand could be functionalized to allow for covalent bonding to a solid support, such as silica, polymers, or magnetic nanoparticles. For example, a functional group could be introduced on the cyclohexyl ring or the propyl chain that can react with the surface of the support material.

Non-Covalent Immobilization: This can be achieved through methods like ion-exchange or encapsulation. If the metal complex of (3-Cyclohexyl)propyl 2-pyridyl ketone is cationic, it could be immobilized on a support with anionic sites.

Synthesis of Metal-Organic Frameworks (MOFs): The ligand could potentially be used as a building block for the synthesis of MOFs, where the metal-ligand complexes form a porous, crystalline structure. This would result in a highly active and recyclable heterogeneous catalyst.

The development of heterogeneous catalysts from pyridyl-ketone complexes is an active area of research. The primary goals are to maintain the high activity and selectivity of the homogeneous catalyst while gaining the practical advantages of a solid-phase system. The choice of the support material and the immobilization method can significantly impact the performance of the final catalyst. For instance, the porosity and surface chemistry of the support can affect substrate diffusion and the stability of the immobilized complex.

While specific examples for (3-Cyclohexyl)propyl 2-pyridyl ketone are not available, the principles derived from other pyridyl-imine and pyridyl-ketone systems suggest that its metal complexes would be viable candidates for heterogenization.

Advanced Spectroscopic and Structural Characterization of 3 Cyclohexyl Propyl 2 Pyridyl Ketone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The structural assignment of (3-Cyclohexyl)propyl 2-pyridyl ketone is achieved through the combined analysis of ¹H and ¹³C NMR spectra. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while spin-spin coupling patterns reveal the connectivity between neighboring atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of (3-Cyclohexyl)propyl 2-pyridyl ketone is expected to show distinct signals for the protons on the pyridine (B92270) ring, the aliphatic chain, and the cyclohexyl group.

Pyridine Ring Protons: The four protons on the 2-substituted pyridine ring will appear in the aromatic region (typically δ 7.0-8.7 ppm). The proton adjacent to the nitrogen (at the C6 position) is expected to be the most deshielded due to the inductive effect of the nitrogen atom. The remaining protons will exhibit complex splitting patterns due to mutual coupling. rsc.org

Aliphatic Chain Protons: The protons of the propyl chain will appear as multiplets in the upfield region. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) is expected to be the most downfield of the chain protons (around δ 2.8-3.2 ppm) due to the electron-withdrawing nature of the ketone. The other methylene groups (β-CH₂ and γ-CH₂) will appear further upfield.

Cyclohexyl Protons: The protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the range of δ 0.8-1.8 ppm. The axial and equatorial protons on each carbon of the ring are chemically non-equivalent and will show different chemical shifts and coupling constants. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear at a characteristic downfield shift, typically in the range of δ 198-202 ppm. chemicalbook.com

Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-158 ppm). The carbon atom attached to the carbonyl group (C2) and the carbon atom at position 6 will be significantly influenced by the substituents. rsc.orgchemicalbook.com

Aliphatic and Cyclohexyl Carbons: The carbons of the propyl chain and the cyclohexyl ring will appear in the upfield aliphatic region (δ 20-45 ppm). rsc.orglibretexts.org

Predicted NMR Data for (3-Cyclohexyl)propyl 2-pyridyl ketone:

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Pyridyl-H6 | 8.6 - 8.8 | C=O | 198 - 202 |

| Pyridyl-H4 | 7.7 - 7.9 | Pyridyl-C2 | 152 - 155 |

| Pyridyl-H3 | 7.4 - 7.6 | Pyridyl-C6 | 148 - 150 |

| Pyridyl-H5 | 7.2 - 7.4 | Pyridyl-C4 | 136 - 138 |

| α-CH₂ | 2.9 - 3.2 | Pyridyl-C3 | 126 - 128 |

| β-CH₂ | 1.6 - 1.9 | Pyridyl-C5 | 121 - 123 |

| γ-CH₂ | 1.5 - 1.8 | α-CH₂ | 38 - 42 |

| Cyclohexyl-CH | 1.0 - 1.8 | Cyclohexyl-C1 | 36 - 39 |

| Cyclohexyl-CH₂ | 0.8 - 1.8 | β-CH₂ | 32 - 35 |

| Cyclohexyl-CH₂ | 26 - 29 | ||

| γ-CH₂ | 25 - 28 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively.

Dynamic NMR (DNMR) spectroscopy could be employed to study conformational exchange processes in (3-Cyclohexyl)propyl 2-pyridyl ketone. The flexible cyclohexyl ring undergoes a "chair-flip" conformational interchange. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, this exchange can be slowed, potentially allowing for the observation of distinct signals for the individual conformers. The coalescence temperature and the line-shape analysis of the variable-temperature NMR spectra can provide quantitative information about the energy barrier of this conformational change.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide a characteristic "fingerprint" of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

For (3-Cyclohexyl)propyl 2-pyridyl ketone, the FT-IR spectrum is expected to display several characteristic absorption bands:

C=O Stretch: A strong and sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected in the region of 1700-1720 cm⁻¹. The conjugation with the pyridine ring may shift this band to a slightly lower wavenumber compared to a simple aliphatic ketone. vscht.czlibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are anticipated just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). sid.ir Aliphatic C-H stretching vibrations from the propyl chain and cyclohexyl ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. sid.irnist.gov

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will be observed in the 1350-1470 cm⁻¹ range. libretexts.org

Predicted FT-IR Absorption Bands for (3-Cyclohexyl)propyl 2-pyridyl ketone:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=O Stretch | 1700 - 1720 | Strong, Sharp |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 | Medium-Strong |

| Aliphatic C-H Bending | 1350 - 1470 | Medium |

Note: These are predicted values based on characteristic group frequencies.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint. researchgate.netchemicalbook.com

In the Raman spectrum of (3-Cyclohexyl)propyl 2-pyridyl ketone, the following features would be prominent:

Pyridine Ring Modes: The symmetric "ring-breathing" vibration of the pyridine ring, typically observed around 990-1030 cm⁻¹, is expected to be a strong and sharp band. researchgate.netaps.org Other ring stretching and deformation modes will also be present.

Cyclohexyl Ring Vibrations: The vibrations of the cyclohexyl ring, particularly the C-C stretching modes, will contribute to the Raman spectrum, often in the 800-1200 cm⁻¹ region.

C=O Stretch: The carbonyl stretch, while strong in the IR, is often weaker in the Raman spectrum.

The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to elucidate its structure.

For (3-Cyclohexyl)propyl 2-pyridyl ketone (molecular weight: 231.33 g/mol ), the mass spectrum would likely show a molecular ion peak [M]⁺ at m/z = 231. rsc.org The fragmentation of this molecular ion would proceed through characteristic pathways for ketones. libretexts.org

Key fragmentation pathways are expected to include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. youtube.comlibretexts.org

Loss of the propylcyclohexyl radical would lead to the formation of the 2-pyridylacylium ion at m/z = 106. This is often a very stable and abundant fragment.

Cleavage of the bond between the carbonyl carbon and the pyridine ring would result in the loss of the pyridyl group and the formation of a (3-cyclohexyl)propylacylium ion.

McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain, a McLafferty rearrangement can occur. youtube.comlibretexts.org In this case, it would involve the transfer of a hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the α-β bond, leading to the expulsion of a neutral alkene molecule.

Predicted Key Fragments in the Mass Spectrum of (3-Cyclohexyl)propyl 2-pyridyl ketone:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 231 | [C₁₅H₂₁NO]⁺ | Molecular Ion |

| 106 | [C₆H₄NO]⁺ | α-Cleavage (loss of C₉H₁₇•) |

| 121 | [C₇H₅NO]⁺• | McLafferty Rearrangement Fragment |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Note: The relative abundance of these fragments would depend on the ionization energy and the stability of the resulting ions.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition of the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula. For the compound (3-Cyclohexyl)propyl 2-pyridyl ketone, HRMS provides the exact mass, which can be compared against a calculated value based on its presumed atomic constituents.

The monoisotopic mass of (3-Cyclohexyl)propyl 2-pyridyl ketone is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). The experimentally determined exact mass from an HRMS analysis would be expected to correlate closely with this calculated value, thereby confirming the molecular formula C₁₅H₂₁NO. Any deviation from this value would suggest the presence of a different compound or an unexpected adduct. Aromatic ketones, including pyridyl ketones, are suitable for analysis by various ionization techniques used in HRMS, such as electrospray ionization (ESI), which would typically produce the protonated molecule [M+H]⁺.

Table 1: Molecular Properties of (3-Cyclohexyl)propyl 2-pyridyl ketone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO | PubChem |

| Molecular Weight | 231.33 g/mol | PubChem |

| Calculated Exact Mass | 231.162314 Da | PubChem |

| Commonly Observed Ion | [M+H]⁺ | ESI-MS Principle |

| Expected m/z of [M+H]⁺ | 232.16979 | Calculated |

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For (3-Cyclohexyl)propyl 2-pyridyl ketone, the protonated molecule ([C₁₅H₂₁NO+H]⁺, m/z 232.17) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.